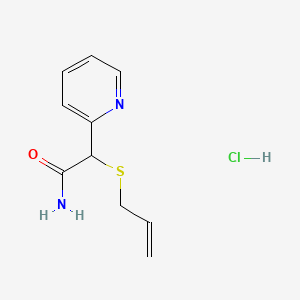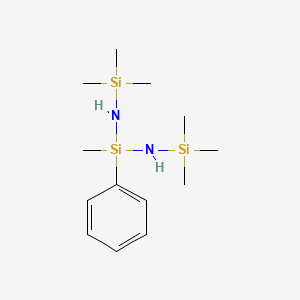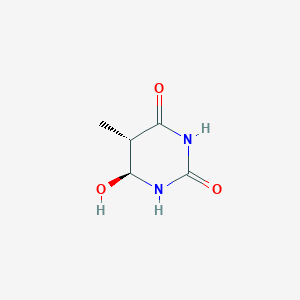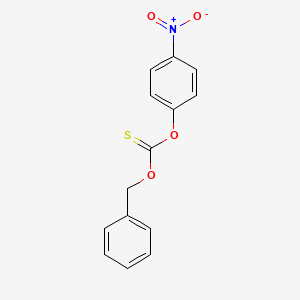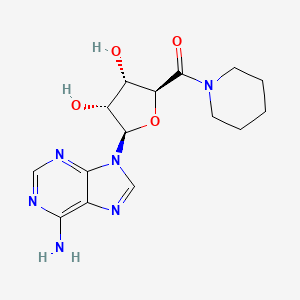
1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety, further modified with a piperidine group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with appropriate amines.
Attachment of the Ribose Moiety: The ribose sugar is introduced through glycosylation reactions, where the purine base is reacted with a protected ribose derivative under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, where the ribose-purine intermediate is reacted with piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated forms of the compound.
Scientific Research Applications
1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside chemistry.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in nucleic acid metabolism.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
1-(6-Amino-9H-purin-9-yl)-1-deoxy-5-(1-piperidinyl)-beta-D-ribo-pentodialdo-1,4-furanose can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the piperidine modification.
Guanosine: Another purine nucleoside with a different base structure and biological activity.
Synthetic Nucleoside Analogues: Compounds designed to mimic natural nucleosides but with modifications that enhance their stability, bioavailability, or therapeutic potential.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35788-34-2 |
|---|---|
Molecular Formula |
C15H20N6O4 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H20N6O4/c16-12-8-13(18-6-17-12)21(7-19-8)15-10(23)9(22)11(25-15)14(24)20-4-2-1-3-5-20/h6-7,9-11,15,22-23H,1-5H2,(H2,16,17,18)/t9-,10+,11-,15+/m0/s1 |
InChI Key |
PJUPECUYTWAJGH-BQVMBELUSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


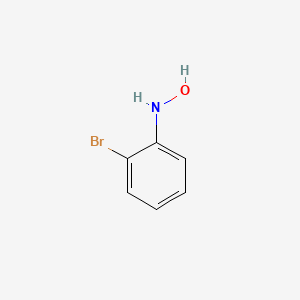
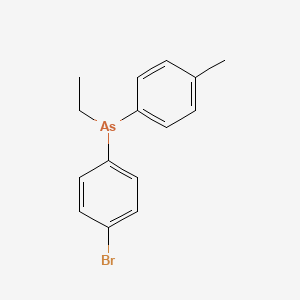
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
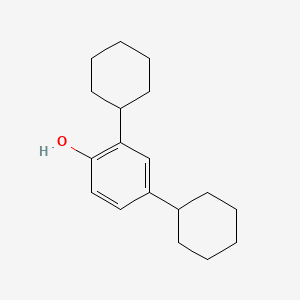

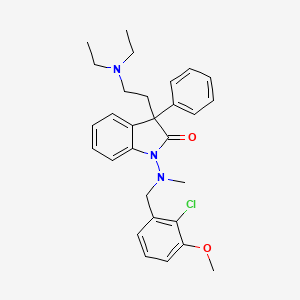


![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
